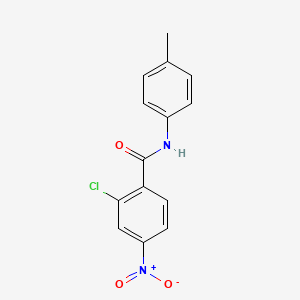

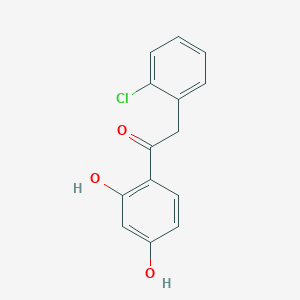

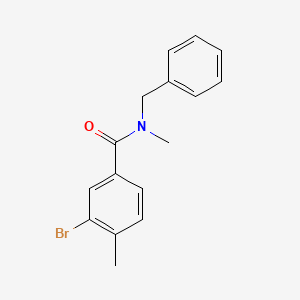

2-chloro-N-(4-methylphenyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar nitrobenzamide derivatives involves multi-step chemical processes, typically starting with the nitration of appropriate benzamide precursors, followed by chlorination and subsequent modifications to introduce specific substituents like the methylphenyl group. For example, a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was synthesized and characterized using spectroscopic methods and X-ray diffraction, indicating a typical route for synthesizing such compounds involves nitration, acylation, and chlorination steps (He et al., 2014).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is often determined using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the crystal lattice and intermolecular interactions. These compounds typically exhibit monoclinic space group symmetry and are stabilized by π-π conjugation and hydrogen bonding interactions. For instance, the related compound mentioned above adopts a monoclinic space group P21/n, demonstrating the structural characteristics of such molecules (He et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Researchers have focused on the synthesis and structural characterization of chloro-nitrobenzamide derivatives due to their potential in various fields. For example, Dian He et al. (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, revealing its antitumor activity through structural-property relationships, electrochemical measurements, and biological assays. The study showed that the compound exhibited inhibition against several cancer cell lines, suggesting its potential as a chemotherapeutic agent (He et al., 2014).

Anticonvulsant Activity

The anticonvulsant properties of 4-nitro-N-phenylbenzamides have been explored, indicating the therapeutic potential of chloro-nitrobenzamide derivatives in neurology. V. Bailleux et al. (1995) synthesized a series of these compounds, demonstrating their efficacy in protecting against seizures in animal models. Notably, certain derivatives showed superior activity compared to standard anticonvulsant drugs, highlighting their significance in the development of new neurological medications (Bailleux et al., 1995).

Crystal Engineering

The role of chloro-nitrobenzamide derivatives in crystal engineering has been investigated, particularly in the formation of molecular tapes and interactions critical for crystal design. Studies by B. K. Saha et al. (2005) on molecular complexes involving 4-nitrobenzoic acid derivatives have shown the utility of these compounds in designing crystals with specific properties. The research provides insights into how hydrogen and halogen bonding interactions can be exploited for targeted crystal engineering applications (Saha et al., 2005).

Polymer Chemistry

In the domain of polymer chemistry, the synthesis and characterization of novel polymers incorporating nitrobenzamide moieties have been explored. S. Mehdipour-Ataei et al. (2004) developed polyimides using a diamine derived from nitrobenzamide, demonstrating their high thermal stability and solubility. Such studies underscore the importance of chloro-nitrobenzamide derivatives in synthesizing advanced materials with desirable thermal and mechanical properties (Mehdipour-Ataei et al., 2004).

Antidiabetic Research

Recent investigations into the antidiabetic potential of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown promising results. Samridhi Thakral et al. (2020) synthesized a series of derivatives and evaluated their in vitro antidiabetic activity, finding significant inhibitory effects against α-glucosidase. This research highlights the therapeutic potential of chloro-nitrobenzamide derivatives in managing diabetes through novel mechanisms of action (Thakral et al., 2020).

Direcciones Futuras

The future directions for the study of “2-chloro-N-(4-methylphenyl)-4-nitrobenzamide” could involve the development of robust, tunable, and scalable manufacturing processes, delivering specific active pharmaceutical ingredient (API) characteristics . The implementation of continuous processing methods is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and APIs .

Propiedades

IUPAC Name |

2-chloro-N-(4-methylphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-4-10(5-3-9)16-14(18)12-7-6-11(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSZRRKBBHRMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)

![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)

![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)